3,5-Difluoro-4-nitrobenzyl chloride
Overview
Description
3,5-Difluoro-4-nitrobenzyl chloride is an organic compound with the molecular formula C7H4ClF2NO2 It is characterized by the presence of two fluorine atoms, a nitro group, and a benzyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-nitrobenzyl chloride typically involves the nitration of 3,5-difluorotoluene followed by chlorination. The nitration step introduces the nitro group onto the aromatic ring, while the chlorination step converts the methyl group to a benzyl chloride moiety. The reaction conditions often require the use of strong acids and chlorinating agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group in this compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the benzyl chloride moiety is oxidized to a benzyl alcohol or carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of 3,5-difluoro-4-nitrobenzyl derivatives.
Reduction: Formation of 3,5-difluoro-4-aminobenzyl chloride.
Oxidation: Formation of 3,5-difluoro-4-nitrobenzoic acid.
Scientific Research Applications
3,5-Difluoro-4-nitrobenzyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents often involves derivatives of this compound, exploring their efficacy and safety profiles.
Industry: It is employed in the manufacture of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 3,5-Difluoro-4-nitrobenzyl chloride exerts its effects is largely dependent on its chemical structure. The presence of the nitro group and fluorine atoms can influence the compound’s reactivity and interaction with other molecules. For instance, the nitro group can participate in electron-withdrawing interactions, while the fluorine atoms can enhance the compound’s stability and lipophilicity. These properties make it a valuable intermediate in various chemical reactions and biological studies.
Comparison with Similar Compounds
3,5-Difluoro-4-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a benzyl chloride moiety.
3,5-Difluoro-4-nitrobenzoic acid: Contains a carboxylic acid group instead of a benzyl chloride moiety
Properties
IUPAC Name |
5-(chloromethyl)-1,3-difluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)7(11(12)13)6(10)2-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXRVAIBASBNGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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